![molecular formula C11H10N2O B14330933 [1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile CAS No. 109849-42-5](/img/structure/B14330933.png)
[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile: is a chemical compound that features a furan ring attached to a butenyl chain, which is further connected to a propanedinitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile typically involves the reaction of furan derivatives with appropriate butenyl and propanedinitrile precursors. One common method is the condensation reaction, where a furan derivative reacts with a butenyl halide in the presence of a base to form the desired product. The reaction conditions often include solvents like dichloromethane or toluene and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in [1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry.
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic properties. They have shown promise in the treatment of various diseases due to their ability to modulate specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of [1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the nitrile groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Thiophene derivatives: These compounds have a sulfur atom in place of the oxygen in the furan ring and exhibit similar chemical properties.
Pyrrole derivatives: These compounds have a nitrogen atom in place of the oxygen in the furan ring and are also used in medicinal chemistry and material science.
Uniqueness: The presence of the furan ring in [1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile imparts unique electronic properties, making it distinct from thiophene and pyrrole derivatives. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
109849-42-5 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-[1-(furan-2-yl)but-3-enyl]propanedinitrile |
InChI |
InChI=1S/C11H10N2O/c1-2-4-10(9(7-12)8-13)11-5-3-6-14-11/h2-3,5-6,9-10H,1,4H2 |
InChI Key |
ULFHRVUBRQJKPB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=CO1)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




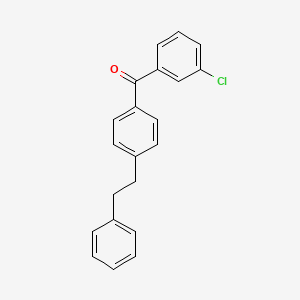
![2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline](/img/structure/B14330870.png)
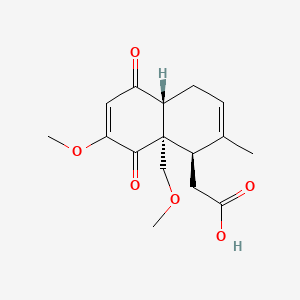
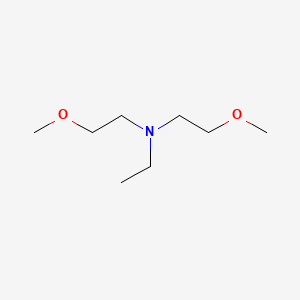
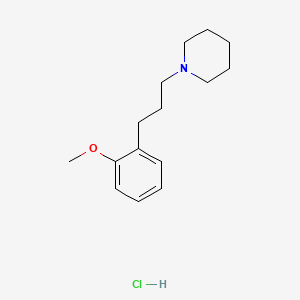
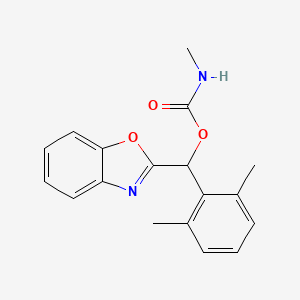
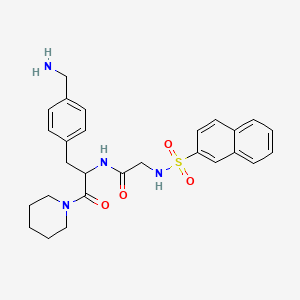
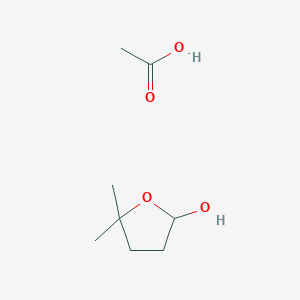
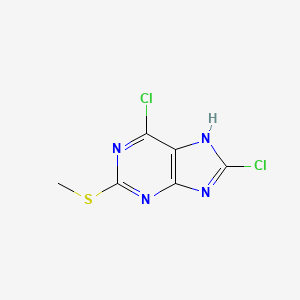
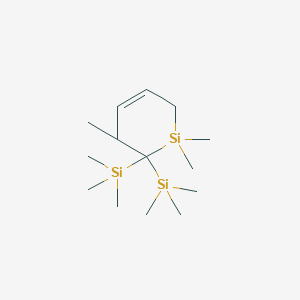

![1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene](/img/structure/B14330938.png)
